molecular formula C19H20O2 B14267962 2-Butyl-1,3-diphenylpropane-1,3-dione CAS No. 162521-29-1

2-Butyl-1,3-diphenylpropane-1,3-dione

Cat. No.: B14267962
CAS No.: 162521-29-1
M. Wt: 280.4 g/mol
InChI Key: ICFRVXBXPFMEST-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-1,3-diphenylpropane-1,3-dione can be synthesized through several methods. One common synthetic route involves the Claisen condensation of benzylideneacetone with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Mechanism of Action

The mechanism of action of 2-Butyl-1,3-diphenylpropane-1,3-dione involves its ability to undergo electron transfer reactions. It can activate Nrf2, leading to the dissociation from Keap1 and nuclear translocation of Nrf2. This activation results in the expression of antioxidant response elements, providing protection against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-1,3-diphenylpropane-1,3-dione is unique due to its dual role as a chemical model in electron transfer reactions and its biological activity as an antitumor agent. Its ability to activate Nrf2 and prevent oxidative damage sets it apart from other similar compounds .

Properties

CAS No.

162521-29-1

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

2-butyl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C19H20O2/c1-2-3-14-17(18(20)15-10-6-4-7-11-15)19(21)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3

InChI Key

ICFRVXBXPFMEST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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